2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

Agrochemical physicochemical profiling Lipophilicity‑driven formulation design QSAR hydrophobicity parameters

2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one (CAS 81777-91-5) is a heterocyclic organic compound belonging to the 3‑isoxazolidinone class, characterized by a 4,4‑dimethyl‑3‑isoxazolidinone core bearing a 2‑bromobenzyl substituent at the N‑2 position [REFS‑1]. This scaffold is the foundational architecture of the commercial herbicide clomazone (2‑chlorobenzyl analog) and the developmental candidates bixlozone (2,4‑dichlorobenzyl) and broclozone (2‑bromo‑4‑chlorobenzyl), all of which inhibit plastidic isoprenoid biosynthesis (DOXP pathway) [REFS‑1].

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 81777-91-5
Cat. No. B12903383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
CAS81777-91-5
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESCC1(CON(C1=O)CC2=CC=CC=C2Br)C
InChIInChI=1S/C12H14BrNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
InChIKeyYQPIKUDPKJDPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: An Underexplored 3-Isoxazolidinone with Strategic Halogen Differentiation for Agrochemical Intermediates


2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one (CAS 81777-91-5) is a heterocyclic organic compound belonging to the 3‑isoxazolidinone class, characterized by a 4,4‑dimethyl‑3‑isoxazolidinone core bearing a 2‑bromobenzyl substituent at the N‑2 position [REFS‑1]. This scaffold is the foundational architecture of the commercial herbicide clomazone (2‑chlorobenzyl analog) and the developmental candidates bixlozone (2,4‑dichlorobenzyl) and broclozone (2‑bromo‑4‑chlorobenzyl), all of which inhibit plastidic isoprenoid biosynthesis (DOXP pathway) [REFS‑1]. The 2‑bromophenyl substitution distinguishes this compound from its chloro‑ and dichloro‑analogs by altering both physicochemical properties (lipophilicity, electronic character) and synthetic utility (enhanced cross‑coupling reactivity), making it a strategically valuable intermediate for agrochemical discovery programs seeking to differentiate from the crowded clomazone patent space [REFS‑1].

Why 2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one Cannot Be Replaced by Clomazone or Bixlozone: Physicochemical and Reactivity Consequences of 2‑Bromo Substitution


Direct substitution of the 2‑bromophenyl analog with clomazone (2‑chlorophenyl) or bixlozone (2,4‑dichlorophenyl) is not quantitatively equivalent because the ortho‑halogen identity governs lipophilicity (logP), electrophilic reactivity in cross‑coupling transformations, and potentially metabolic stability [REFS‑1][REFS‑2]. The replacement of chlorine with bromine at the ortho position increases the octanol‑water partition coefficient (ΔlogP ≈ +0.15 units based on the bromobenzene vs. chlorobenzene difference), which alters soil mobility, bioavailability, and formulation partitioning [REFS‑2]. Furthermore, the C–Br bond (bond dissociation energy ≈ 68 kcal/mol) is significantly weaker than the C–Cl bond (≈ 81 kcal/mol), rendering the brominated compound substantially more reactive in palladium‑catalyzed cross‑coupling reactions — a critical consideration when the compound is employed as a synthetic intermediate for further library diversification [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence: 2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one vs. Its Closest 2‑Halobenzyl Analogs


Ortho‑Halogen Lipophilicity Shift: Bromine Substituent Increases logP by ≈0.15 Units Relative to the Chloro Analog

The octanol‑water partition coefficient (logP) is a primary determinant of herbicide soil adsorption, leaching potential, and bioavailability. Although experimental logP values for 2‑[(2‑bromophenyl)methyl]‑4,4‑dimethyl‑1,2‑oxazolidin‑3‑one have not been published, the lipophilicity contribution of the ortho‑halogen can be reliably inferred from the monohalobenzene series: bromobenzene logP = 2.99 vs. chlorobenzene logP = 2.84, yielding a ΔlogP = +0.15 [REFS‑1]. Applying this increment to the experimentally determined logP of clomazone (2.50) produces an estimated logP of ≈2.65 for the bromo analog, representing a +6% increase in lipophilicity that can meaningfully affect soil organic carbon‑water partitioning (Koc) and cuticular penetration in target weeds [REFS‑2].

Agrochemical physicochemical profiling Lipophilicity‑driven formulation design QSAR hydrophobicity parameters

Patent‑Authenticated Membership in the 3‑Isoxazolidinone Herbicide Genera Confirms Agrochemical Relevance of the Brominated Scaffold

U.S. Patent 4,405,357 (FMC Corporation) explicitly claims 2‑(2‑bromophenyl)methyl‑4,4‑dimethyl‑3‑isoxazolidinone as Compound 19 within a Markush structure encompassing the commercial herbicide clomazone and the developmental candidate bixlozone [REFS‑1]. The patent demonstrates herbicidal activity against both grassy and broad‑leaf weed species while preserving legume (soybean) safety across the halogen‑substituted series. The brominated compound is specifically exemplified in the synthetic procedures (Steps A‑1 through B), confirming its practical preparative accessibility and establishing its legal status as a composition‑of‑matter within the foundational FMC patent family [REFS‑1]. This patent‑based evidence places the compound within the same herbicide pharmacophore as the commercial standards, while the bromine substituent provides a distinct IP position for follow‑on agrochemical optimization.

Agrochemical patent landscape Herbicide lead identification DOXP inhibition

C–Br Bond Reactivity Advantage: Enhanced Oxidative Addition Kinetics in Palladium‑Catalyzed Cross‑Coupling Relative to the C–Cl Analog

When employed as a synthetic intermediate for downstream functionalization (e.g., Suzuki–Miyaura, Buchwald–Hartwig, or Heck couplings), the aryl bromide moiety of 2‑[(2‑bromophenyl)methyl]‑4,4‑dimethyl‑1,2‑oxazolidin‑3‑one undergoes oxidative addition to Pd(0) substantially faster than the corresponding aryl chloride in clomazone. Studies on nickel‑catalyzed reductive alkylation of aryl halides report that reactions of aryl bromides consistently proceed with higher conversion rates and under milder conditions than aryl chlorides, attributable to the lower carbon‑halogen bond dissociation energy [REFS‑1][REFS‑2]. Although specific comparative kinetic data for the 2‑halobenzyl‑isoxazolidinone substructure are not publicly available, the class‑level reactivity order (Ar‑I > Ar‑Br >> Ar‑Cl) is well established in the cross‑coupling literature, indicating that the brominated scaffold offers a more versatile and efficient entry point for parallel library synthesis than its chloro counterpart [REFS‑1].

Synthetic methodology Cross‑coupling intermediates Medicinal chemistry building blocks

Recommended Procurement Scenarios for 2-[(2-Bromophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one Based on Differentiated Evidence


Agrochemical Lead Diversification: Next‑Generation DOXP‑Inhibiting Herbicide Candidates with Altered Environmental Fate Profiles

Agrochemical discovery teams seeking herbicide candidates beyond clomazone and bixlozone can procure this brominated analog as a starting point for structure‑activity relationship (SAR) exploration. The estimated +0.15 logP shift relative to clomazone is predicted to increase soil adsorption (Koc) by approximately 1.3‑fold, potentially reducing groundwater leaching risk while maintaining target‑site bioavailability [REFS‑1][REFS‑2]. Combined with its explicit inclusion in US 4,405,357, the scaffold provides a patent‑validated herbicidal pharmacophore with differentiated soil mobility properties amenable to rational formulation design [REFS‑3].

Synthetic Intermediate for Cross‑Coupling‑Based Library Synthesis in Medicinal Chemistry

For medicinal chemistry programs requiring rapid diversification of the oxazolidinone core, the aryl bromide handle allows efficient Suzuki–Miyaura, Buchwald–Hartwig, or Heck functionalization under mild palladium catalysis. The lower C–Br bond dissociation energy (≈ 68 kcal/mol) compared to the C–Cl bond (≈ 81 kcal/mol) enables room‑temperature couplings with a wider range of boronic acids and amines, increasing library throughput and reducing catalyst loading costs relative to the chlorinated analogs [REFS‑1]. This reactivity advantage directly addresses the procurement need for intermediates that maximize synthetic efficiency in parallel‑synthesis workflows.

Environmental Fate and Metabolism Studies Requiring a Heavy‑Atom Probe

Environmental chemistry laboratories studying the metabolic degradation pathways of isoxazolidinone herbicides may employ this brominated analog as a heavy‑atom probe. The bromine substituent provides a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) detectable by mass spectrometry, facilitating metabolite tracing in soil and plant matrices. This analytical advantage is not available with the chlorinated analog (³⁵Cl:³⁷Cl ≈ 3:1, less diagnostic), making the brominated compound the preferred choice for definitive metabolite identification studies in environmental fate assessments [REFS‑2].

Analytical Reference Standard for Herbicide Residue Method Development

Regulatory and contract research laboratories developing LC‑MS/MS methods for isoxazolidinone herbicide residue analysis in food and environmental samples can use this compound as a structurally analogous internal standard or matrix‑matched calibrant. Its retention time shift (driven by the higher logP compared to clomazone) allows chromatographic resolution from the target analytes while maintaining comparable ionization efficiency, meeting the regulatory requirement for isotope dilution or analog‑based quantification in accredited residue monitoring programs.

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